molecular formula C14H16Cl2N2O B5454403 2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE

2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5454403
M. Wt: 299.2 g/mol
InChI Key: YQXPNXFPFBBPAM-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE is a compound that features an adamantane moiety, which is known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves the reaction of adamantane derivatives with appropriate chlorinated pyridazine precursors. One common method involves the use of adamantane-1-carboxylic acid, which is reacted with chlorinated pyridazine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorinated positions on the pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Scientific Research Applications

2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    1-(ADAMANTAN-1-YL)-1H-INDOLE-5-YL: This compound also features an adamantane moiety and is studied for its anticancer properties.

    2-(ADAMANTAN-1-YL)AZIRIDINE:

Uniqueness

2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of the adamantane moiety with a chlorinated pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1-adamantyl)-4,5-dichloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O/c15-11-7-17-18(13(19)12(11)16)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPNXFPFBBPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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